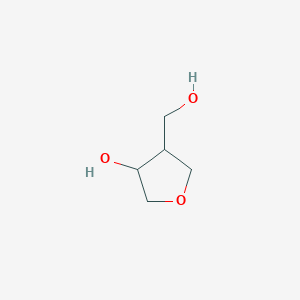

Tetrahydro-4-hydroxy-3-furanmethanol

Description

Tetrahydro-4-hydroxy-3-furanmethanol (CAS: Not explicitly provided in evidence; structurally inferred) is a furan-derived compound featuring a tetrahydrofuran ring substituted with both a hydroxymethyl (-CH2OH) group at position 3 and a hydroxyl (-OH) group at position 4. This configuration imparts unique physicochemical properties, including enhanced polarity and hydrogen-bonding capacity, which influence its solubility, reactivity, and biological interactions.

Properties

Molecular Formula |

C5H10O3 |

|---|---|

Molecular Weight |

118.13 g/mol |

IUPAC Name |

4-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C5H10O3/c6-1-4-2-8-3-5(4)7/h4-7H,1-3H2 |

InChI Key |

GAIJURVPPZBHKS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CO1)O)CO |

Origin of Product |

United States |

Preparation Methods

Process Details

- Raw materials: 3-furfural or 3-furancarboxylic acid.

- Catalysts and reagents: Pd/C catalyst, triethylamine, dehydrated ethanol.

- Reaction conditions: Hydrogenation in an autoclave under 3 MPa pressure at 140 °C for 4 hours.

- Post-reaction: Neutralization with hydrochloric acid, filtration, concentration, and distillation to isolate the product.

Yields and Purity

- Yield: Approximately 94.8%.

- Purity: 98.7%.

- Physical properties: Boiling point 75.8–77.2 °C at 4 mm Hg.

- Characterization: ^1H NMR spectra confirm the structure.

Advantages and Challenges

- The method uses industrially common technology suitable for scale-up.

- Challenges include long reaction steps, multiple inorganic salts, difficulty in purification, and intermediate detection issues.

| Parameter | Details |

|---|---|

| Raw Materials | 3-Furfural or 3-furancarboxylic acid |

| Catalyst | Pd/C |

| Solvent | Dehydrated ethanol |

| Pressure | 3 MPa hydrogen |

| Temperature | 140 °C |

| Reaction Time | 4 hours |

| Yield | 94.8% |

| Purity | 98.7% |

| Boiling Point | 75.8–77.2 °C (4 mm Hg) |

This method is recognized for its industrial applicability but requires optimization to overcome purification and intermediate stability issues.

Method 2: Synthesis of S-(+)-Tetrahydro-3-furanmethanol via Chiral Resolution Using D(+)-10-Camphorsulfonic Acid

This approach focuses on obtaining the enantiomerically pure S-(+)-tetrahydro-3-furanmethanol through a chiral synthesis route involving camphorsulfonic acid derivatives.

Synthetic Steps

Formation of D(+)-10-sulfur acyl chloride of camphor:

- React D(+)-10-camphorsulfonic acid with sulfur oxychloride in an organic solvent under reflux for 2–6 hours.

- Molar ratio: 1:1 to 1:2 (acid to sulfur oxychloride).

- Solvent volume ratio: 1 mmol acid to 0.5–5 mL solvent.

-

- Mix racemic tetrahydro-3-furanmethanol with D(+)-10-sulfur acyl chloride of camphor and triethylamine.

- Molar ratio: 1:1–2:2–5 (alcohol: acyl chloride: triethylamine).

- Stir at 25 °C for 2–24 hours to form tetrahydrofuran-3-methyl camphorsulfonic acid ester.

- Purify and crystallize the ester over 24–120 hours.

-

- React the crystalline ester with phenylcarbinol in tetrahydrofuran solvent.

- Molar ratio: 1:1.5 (ester: phenylcarbinol).

- Stir at 25 °C for 24 hours.

- Purify to obtain colorless, transparent S-(+)-tetrahydro-3-furanmethanol.

Advantages and Limitations

- This method provides a high enantiomeric purity product.

- It is simpler and more cost-effective than previous chiral separation methods like high-performance liquid chromatography (HPLC), which have lower yields (~50%) and limited scalability.

- The process involves multiple steps but is suitable for industrial production of the S-(+) enantiomer.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1. Acyl chloride formation | D(+)-10-camphorsulfonic acid + sulfur oxychloride, reflux 2–6 h, organic solvent | Molar ratio 1:1–2 |

| 2. Esterification | (±)-tetrahydro-3-furanmethanol + acyl chloride + triethylamine, 25 °C, 2–24 h | Ester crystallization 24–120 h |

| 3. Resolution | Ester + phenylcarbinol, tetrahydrofuran, 25 °C, 24 h | Yields S-(+)-enantiomer |

This method is documented as a cost-effective and higher-yielding alternative to chromatographic chiral separations.

Comparative Analysis of Preparation Methods

| Feature | Reduction Method (Method 1) | Chiral Resolution Method (Method 2) |

|---|---|---|

| Starting Material | 3-Furfural or 3-furancarboxylic acid | Racemic tetrahydro-3-furanmethanol |

| Key Reaction | Catalytic hydrogenation | Formation of camphorsulfonic acid ester and resolution |

| Catalyst/Reagents | Pd/C, triethylamine, hydrogen | D(+)-10-camphorsulfonic acid, sulfur oxychloride, triethylamine, phenylcarbinol |

| Reaction Conditions | High pressure (3 MPa), 140 °C, 4 h | Mild temperature (25–50 °C), reflux, multiple hours |

| Yield | High (94.8%) | Moderate to high, depending on crystallization efficiency |

| Product Purity | High (98.7%) | High enantiomeric purity |

| Scalability | Industrially feasible but purification challenging | Suitable for industrial scale with cost advantage |

| Challenges | Long steps, purification difficulty | Multi-step synthesis, requires chiral reagents |

Summary and Research Findings

- The preparation of tetrahydro-4-hydroxy-3-furanmethanol is predominantly achieved through catalytic hydrogenation of furfural derivatives or via chiral synthesis/resolution techniques.

- The reduction method provides a straightforward route with high yield but faces challenges in purification and intermediate stability.

- The chiral resolution method using D(+)-10-camphorsulfonic acid derivatives offers an efficient way to obtain enantiomerically pure S-(+)-tetrahydro-3-furanmethanol with better cost-effectiveness and scalability compared to chromatographic methods.

- Both methods have been developed with industrial application in mind, balancing yield, purity, and operational simplicity.

- Research continues to optimize these routes, particularly focusing on simplifying purification steps and improving enantiomeric excess in chiral synthesis.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-4-hydroxy-3-furanmethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: Further reduction can yield tetrahydrofuran derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or nickel catalysts.

Substitution: Reagents such as alkyl halides (e.g., benzyl chloride) in the presence of a phase transfer catalyst.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

Reduction: Production of tetrahydrofuran derivatives.

Substitution: Formation of ethers and other substituted furan derivatives.

Scientific Research Applications

Tetrahydro-4-hydroxy-3-furanmethanol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the production of resins, adhesives, and coatings

Mechanism of Action

The mechanism of action of tetrahydro-4-hydroxy-3-furanmethanol involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. Its effects are mediated through pathways involving oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Tetrahydro-4-hydroxy-3-furanmethanol (inferred structure) with structurally related compounds, focusing on molecular properties, synthesis, and biological activity. Data are derived from authoritative sources, including NIST and experimental reports.

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | TPSA (Ų) | Log S (Solubility) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|---|---|

| Tetrahydro-4-hydroxy-3-furanmethanol* | C5H10O3 | 118.13 (calc.) | ~80 | -1.2 (predicted) | 2 (-OH, -CH2OH) | 3 |

| Tetrahydro-3-furanmethanol | C5H10O2 | 102.13 | 40.46 | -0.5 (predicted) | 1 (-CH2OH) | 2 |

| Tetrahydropyran-4-methanol | C6H12O2 | 116.16 | 40.46 | -0.37 | 1 (-CH2OH) | 2 |

| Tetrahydrofurfuryl alcohol | C5H10O2 | 102.13 | 40.46 | -0.8 | 1 (-CH2OH) | 2 |

Notes:

- TPSA (Topological Polar Surface Area): Tetrahydro-4-hydroxy-3-furanmethanol’s additional hydroxyl group increases TPSA compared to analogs, enhancing water solubility but reducing membrane permeability .

- Log S: Predicted lower solubility for Tetrahydro-4-hydroxy-3-furanmethanol due to higher polarity and hydrogen-bonding capacity .

Key Differences and Implications

Ring Size and Stability: Tetrahydrofuran (5-membered) vs. tetrahydropyran (6-membered): Pyran derivatives exhibit lower ring strain, enhancing thermal stability .

Hydrogen-Bonding Capacity: The dual functional groups (-OH and -CH2OH) in Tetrahydro-4-hydroxy-3-furanmethanol increase its polarity, making it more suitable for aqueous-phase reactions but less ideal for lipid-rich environments .

Biological Penetration: Tetrahydropyran-4-methanol’s higher BBB permeability contrasts with Tetrahydro-4-hydroxy-3-furanmethanol’s predicted lower penetration, highlighting the trade-off between solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.